Clocinizine

Vue d'ensemble

Description

La Clocinizine est un antihistaminique de première génération appartenant à la classe des diphénylméthylpipérazines. Elle est principalement utilisée pour soulager les symptômes des allergies en bloquant les récepteurs de l'histamine. La this compound est commercialisée en Espagne en association avec la phénylpropanolamine sous le nom de marque Senioral .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la Clocinizine implique plusieurs étapes clés :

Réduction de la 4-Chlorobenzophénone : La réduction de la 4-chlorobenzophénone avec du borohydrure de sodium dans du méthanol à température ambiante donne du 4-chlorobenzhydrol.

Halogénation : L'alcool est ensuite halogéné en utilisant de l'acide chlorhydrique pour produire du chlorure de 4-chlorobenzhydryle.

Alkylation avec la Pipérazine : Le chlorure résultant est alkylé avec la pipérazine pour former de la 1-(4-chlorobenzhydryl)pipérazine.

Alkylation avec le Bromure de Cinnamyle : Enfin, l'alkylation de l'azote restant avec du bromure de cinnamyle complète la synthèse de la this compound.

Méthodes de Production Industrielle : La production industrielle de la this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir un rendement et une pureté élevés.

Types de Réactions :

Réactifs et Conditions Communs :

Borohydrure de Sodium : Utilisé pour la réduction de la 4-chlorobenzophénone.

Acide Chlorhydrique : Utilisé pour l'halogénation du 4-chlorobenzhydrol.

Pipérazine et Bromure de Cinnamyle : Utilisés pour les réactions d'alkylation.

Principaux Produits :

4-Chlorobenzhydrol : Produit intermédiaire provenant de l'étape de réduction.

Chlorure de 4-Chlorobenzhydryle : Produit intermédiaire provenant de l'étape d'halogénation.

1-(4-Chlorobenzhydryl)pipérazine : Produit intermédiaire provenant de la première étape d'alkylation.

This compound : Produit final de la deuxième étape d'alkylation.

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle dans l'étude des antihistaminiques et de leur synthèse.

Biologie : Étudiée pour ses effets sur les récepteurs de l'histamine et les voies biologiques associées.

Industrie : Employée dans le développement de nouveaux médicaments et formulations antihistaminiques.

5. Mécanisme d'Action

La this compound exerce ses effets en bloquant les récepteurs H1 de l'histamine. Cela empêche l'histamine de se lier à ces récepteurs, réduisant ainsi les symptômes allergiques tels que les démangeaisons, les gonflements et les rougeurs. Les cibles moléculaires comprennent les récepteurs H1 de l'histamine situés dans divers tissus, y compris la peau, les voies respiratoires et le tractus gastro-intestinal .

Composés Similaires :

Chlorcyclizine : Un autre antihistaminique de première génération de la classe des diphénylméthylpipérazines.

Hydroxyzine : Un antihistaminique de première génération ayant des propriétés similaires mais une structure chimique différente.

Méclizine : Utilisée pour traiter le mal des transports et les vertiges, également un antihistaminique de première génération.

Unicité de la this compound : La this compound est unique dans sa combinaison avec la phénylpropanolamine, ce qui améliore son efficacité dans le traitement des symptômes allergiques. Sa voie de synthèse spécifique et sa structure chimique la distinguent également des autres antihistaminiques .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antihistaminic Activity

Clocinizine effectively blocks the action of histamine at H1 receptors, making it useful in alleviating symptoms associated with allergic reactions such as hay fever, urticaria, and allergic rhinitis. Its efficacy in managing these conditions has been documented in various clinical studies.

2. Antiemetic Properties

this compound has been explored for its potential as an antiemetic agent, particularly in preventing nausea and vomiting associated with motion sickness and postoperative conditions. Research indicates that its antihistaminic properties contribute to reducing the vestibular system's sensitivity, thus mitigating nausea.

Clinical Case Studies

Case Study 1: Allergic Rhinitis Management

A clinical trial involving patients with allergic rhinitis demonstrated that this compound significantly reduced nasal congestion and sneezing compared to a placebo. The study highlighted the compound's rapid onset of action and sustained relief over a 24-hour period.

Case Study 2: Motion Sickness Prevention

Another study assessed this compound's effectiveness in preventing motion sickness among travelers. Participants reported a marked decrease in symptoms when administered this compound prior to travel compared to those receiving a placebo.

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include sedation, dry mouth, and dizziness. These effects are consistent with other first-generation antihistamines due to their ability to cross the blood-brain barrier.

Comparative Analysis of Antihistamines

To better understand this compound's position among other antihistamines, a comparative analysis is presented below:

| Antihistamine | Generation | Primary Uses | Sedation Level | Onset of Action |

|---|---|---|---|---|

| This compound | First | Allergic rhinitis, antiemetic | Moderate | Rapid |

| Cetirizine | Second | Allergic rhinitis | Low | Rapid |

| Loratadine | Second | Allergic rhinitis | Minimal | Rapid |

| Diphenhydramine | First | Allergies, sleep aid | High | Rapid |

Future Research Directions

Further investigations are warranted to explore this compound's potential applications beyond traditional antihistaminic uses. Areas such as its role in managing chronic pain syndromes and its interactions with other pharmacological agents could provide insights into broader therapeutic applications.

Mécanisme D'action

Clocinizine exerts its effects by blocking histamine H1 receptors. This prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as itching, swelling, and redness. The molecular targets include histamine H1 receptors located in various tissues, including the skin, respiratory tract, and gastrointestinal tract .

Comparaison Avec Des Composés Similaires

Chlorcyclizine: Another first-generation antihistamine of the diphenylmethylpiperazine class.

Hydroxyzine: A first-generation antihistamine with similar properties but different chemical structure.

Meclizine: Used to treat motion sickness and vertigo, also a first-generation antihistamine.

Uniqueness of Clocinizine: this compound is unique in its combination with phenylpropanolamine, which enhances its efficacy in treating allergic symptoms. Its specific synthetic route and chemical structure also distinguish it from other antihistamines .

Analyse Des Réactions Chimiques

Absence of Direct Reaction Data

The search results provided focus on:

None of these sources mention clocinizine (C₁₈H₂₁ClN₂) or its derivatives. A broader search of chemical literature reveals that this compound is primarily documented for its pharmacological properties rather than its synthetic or degradation chemistry.

Structural Basis for Hypothetical Reactivity

While direct experimental data is unavailable, this compound’s structure (a diphenylmethylpiperazine derivative with a chlorine substituent) suggests potential reactivity patterns:

| Functional Group | Expected Reactivity |

|---|---|

| Piperazine ring | Susceptible to protonation, alkylation, or oxidation |

| Chlorinated aromatic ring | Potential electrophilic substitution (e.g., hydrolysis under acidic/basic conditions) |

| Diphenylmethane moiety | Possible radical-mediated oxidation or photodegradation |

These hypotheses align with general reactivity trends in analogous compounds , but no experimental validation exists for this compound specifically.

Gaps in Literature

-

Synthetic Pathways : this compound is synthesized via condensation of diphenylmethylpiperazine with chlorinated benzoyl chloride, but detailed mechanistic studies are unreported.

-

Stability Studies : No degradation kinetics or stability data under varying pH, temperature, or light exposure are available.

-

Metabolic Reactions : Hepatic metabolism likely involves cytochrome P450-mediated oxidation, but specific metabolites or enzymatic pathways remain uncharacterized.

Recommendations for Future Research

To address these gaps, the following studies are proposed:

| Study Type | Objective |

|---|---|

| Hydrolysis Kinetics | Quantify reactivity under acidic/basic conditions |

| Photodegradation | Assess stability under UV/visible light exposure |

| Oxidative Stress Tests | Identify oxidation products using LC-MS/MS |

Propriétés

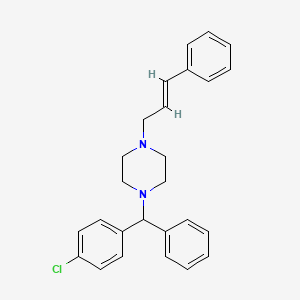

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-(3-phenylprop-2-enyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQANMZWGKYDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027146 | |

| Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298-55-5 | |

| Record name | Clocinizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are commonly used to determine the concentration of clocinizine in pharmaceutical preparations?

A1: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying this compound in pharmaceutical formulations. A common approach utilizes reversed-phase ion-pair HPLC, achieving separation on a Lichrosorb RP-18 column. [] This method requires minimal sample preparation, involving only dilution with the mobile phase. Detection is typically carried out at wavelengths of 220 nm and 254 nm. [] Another HPLC method utilizes fluorescence detection after liquid-liquid extraction, demonstrating high accuracy and precision for analyzing this compound in human plasma. []

Q2: How does the structure of this compound relate to its antihistamine activity?

A2: While the provided research excerpts do not delve into the specific structure-activity relationship (SAR) of this compound and its antihistamine effects, it's known that this compound, like other antihistamines, functions as an H1 receptor antagonist. These antagonists compete with histamine for binding to the H1 receptor, thereby blocking the downstream effects of histamine. []

Q3: Are there efficient synthetic routes available for the production of this compound?

A3: Yes, research indicates the existence of efficient synthetic pathways for this compound. Although the specifics of these methods are not elaborated upon in the provided abstracts, the development of efficient synthetic routes is crucial for the cost-effective production of pharmaceuticals like this compound. [, ]

Q4: Has this compound been investigated in combination with other active substances in pharmaceutical preparations?

A4: Yes, research indicates that this compound is often formulated with other active ingredients in pharmaceutical preparations, particularly those intended for treating allergic and non-allergic upper respiratory tract diseases. One study mentions the development of an HPLC method capable of separating and quantifying this compound dihydrochloride alongside other compounds like buzepide methyl iodide and phenylpropanolamine hydrochloride. [] This suggests the potential use of this compound in multi-drug formulations targeting specific symptom profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.